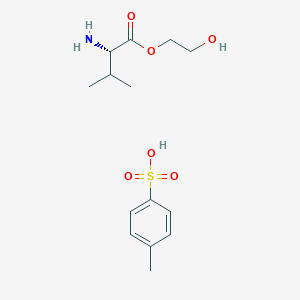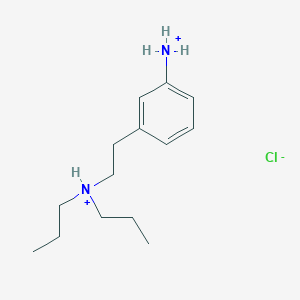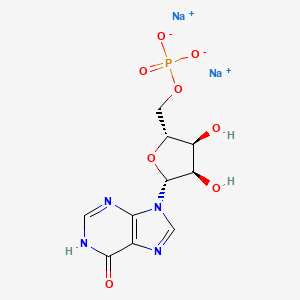
(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate” is a chemical compound. The processes for its preparation are provided in various patents . It is related to the preparation of (S)- (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido [2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate di (4-methylbenzenesulfonate), or a solvate, hydrate, or polymorph thereof .
Scientific Research Applications
Pharmaceutical Impurity Standard
L-Valine 2-hydroxyethyl ester p-toluenesulfonate salt is used as a pharmaceutical impurity standard . This means it can be used in the pharmaceutical industry to ensure the purity and quality of drug products.
Custom Synthesis in Drug Products
L-Valine 2-hydroxyethyl ester tosylate (L-V2HT) is a drug product that is synthesized by custom synthesis . It has high purity, analytical, and natural properties. L-V2HT is metabolized through a number of metabolic transformations .
Preparation of Other Compounds
The compound is used in the preparation of (S)-(2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl 2-amino-3-methylbutanoate di(4-methylbenzenesulfonate), or a solvate, hydrate, or polymorph thereof . This suggests that it could be used as a starting material or intermediate in the synthesis of other complex molecules.
Interaction with Biogenic Metals
There is some evidence to suggest that L-valinates of biogenic metals can interact with 2-hydroxyethylamines . This could potentially open up new avenues for research in biochemistry and medicinal chemistry.
Mechanism of Action
Mode of Action
It is known that the compound undergoes metabolic transformations . The specifics of these transformations and how they interact with the compound’s targets to induce changes are areas for future investigation.
Biochemical Pathways
It is known that l-valine, a related compound, plays a role in several biochemical pathways, including protein synthesis
Pharmacokinetics
It is known that the compound undergoes a number of metabolic transformations, including hydrolysis by esterases or glucuronidases, oxidation by cytochrome p450 enzymes, and reduction . These transformations can impact the compound’s bioavailability.
properties
IUPAC Name |
2-hydroxyethyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.C7H8O3S/c1-5(2)6(8)7(10)11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,3-4,8H2,1-2H3;2-5H,1H3,(H,8,9,10)/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQNQGPNCRYWKY-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86150-61-0 |
Source


|
| Record name | 2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086150610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-HYDROXYETHYL 2-AMINO-3-METHYLBUTANOATE 4-METHYLBENZENESULFONATE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DX4L2PN5XF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









